

Baker-Venkataraman Rearrangement for Flavone Synthesis

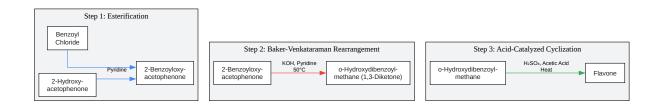
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Application Note: The Baker-Venkataraman rearrangement is a cornerstone reaction in flavonoid chemistry, primarily used for the synthesis of flavones and chromones.[1][2] The process involves two key stages: the base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone, followed by an acid-catalyzed cyclodehydration to yield the final flavone structure.[2][3] This method is highly regarded for its reliability and often provides high yields, making it a preferred route for accessing the 2-phenylchromen-4-one core.[4]

Reaction Pathway

The synthesis of flavone from 2-hydroxyacetophenone via the Baker-Venkataraman rearrangement involves three main steps: esterification, rearrangement, and cyclization.





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Caption: Workflow for flavone synthesis via Baker-Venkataraman rearrangement.

Experimental Protocol: Synthesis of Flavone

This protocol details a three-step synthesis of the parent flavone molecule starting from 2-hydroxyacetophenone.[4][5]

Step 1: Preparation of 2-Benzoyloxyacetophenone

- In a suitable flask, dissolve 2-hydroxyacetophenone (2.72 g, 20.0 mmol) in pyridine (5 mL).
- Add benzoyl chloride (4.22 g, 30.0 mmol) via pipette. Fit the flask with a calcium chloride drying tube.
- Swirl the flask; an exothermic reaction will occur. Allow the reaction to stand for 20 minutes or until heat evolution ceases.[5]
- Pour the reaction mixture into a beaker containing approximately 120 mL of 3% HCl and 40 g of crushed ice.
- Once the ice has melted, collect the solid product by vacuum filtration.
- Wash the collected solid with ice-cold methanol (~5 mL) followed by water (~5 mL).[5]
- · Air-dry the product.

Step 2: Preparation of o-Hydroxydibenzoylmethane (Rearrangement)

- Dissolve the crude 2-benzoyloxyacetophenone (2.40 g, 10 mmol) in pyridine (8 mL) in a 50 mL beaker.
- Heat the solution to 50°C on a steam bath or water bath.[5]
- Add crushed KOH pellets (~0.85 g) and stir the mixture with a glass rod. A yellow precipitate
 of the potassium salt should form.[5]
- Cool the mixture to room temperature and carefully add 15 mL of 10% aqueous acetic acid.



 Collect the resulting solid product by suction filtration and dry it. This crude 1,3-diketone can be used directly in the next step.

Step 3: Preparation of Flavone (Cyclization)

- In a 100 mL round-bottom flask, dissolve the crude o-hydroxydibenzoylmethane from the previous step in 25 mL of glacial acetic acid.
- With stirring, add 1 mL of concentrated sulfuric acid.
- Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour, with continuous stirring.
- Pour the hot reaction mixture onto crushed ice (~130 g) with stirring.
- After the ice melts completely, collect the crude flavone product by vacuum filtration.
- Wash the product with water until the filtrate is no longer acidic.
- Dry the final product at 50°C. The product can be further purified by recrystallization from ligroin or petroleum ether.[4]

Quantitative Data



Step	Product	Reagents	Conditions	Yield	Reference
1	2- Benzoyloxyac etophenone	2- Hydroxyaceto phenone, Benzoyl Chloride, Pyridine	Room Temp, 20 min	~95% (crude)	[4][5]
2	o- Hydroxydiben zoylmethane	2- Benzoyloxyac etophenone, KOH, Pyridine	50°C, ~15 min	>90% (crude)	[5]
3	Flavone	0- Hydroxydiben zoylmethane, H ₂ SO ₄ , Acetic Acid	100°C, 1 hr	94–97%	[4]
Overall	Flavone	-	-	59–68%	[4]

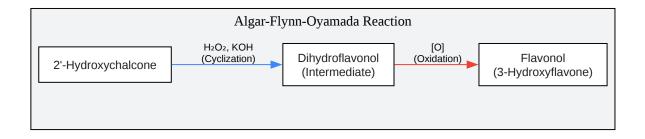
Algar-Flynn-Oyamada (AFO) Reaction for Flavonol Synthesis

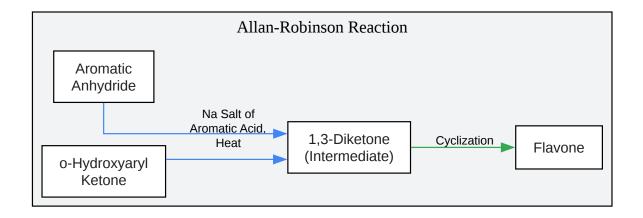
Application Note: The Algar-Flynn-Oyamada (AFO) reaction is a classical and direct method for synthesizing flavonols (3-hydroxyflavones). The reaction involves the oxidative cyclization of a 2'-hydroxychalcone using hydrogen peroxide in an alkaline medium.[6] The process is known to proceed through a dihydroflavonol intermediate, which is then oxidized to the final flavonol. [6] While the mechanism is complex and not fully elucidated, the reaction provides a powerful tool for accessing C3-hydroxylated flavonoids.[6] Modern modifications, such as solvent-free conditions, have been developed to improve yields and reaction times.[7]

Reaction Pathway

The AFO reaction transforms a 2'-hydroxychalcone into a flavonol through an oxidative cyclization process.







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